N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1098346-50-9
VCID: VC3356925
InChI: InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-1-5-11(6-2-9)16-13(18)10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18)
SMILES: C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)CCl
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide

CAS No.: 1098346-50-9

Cat. No.: VC3356925

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide - 1098346-50-9

Specification

CAS No. 1098346-50-9
Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name N-[4-[[(2-chloroacetyl)amino]methyl]phenyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C13H15ClN2O2/c14-7-12(17)15-8-9-1-5-11(6-2-9)16-13(18)10-3-4-10/h1-2,5-6,10H,3-4,7-8H2,(H,15,17)(H,16,18)
Standard InChI Key IXDYXPBHSRPCFH-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)CCl
Canonical SMILES C1CC1C(=O)NC2=CC=C(C=C2)CNC(=O)CCl

Introduction

N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide is a synthetic organic compound that has garnered attention in the field of pharmaceutical research. Despite limited specific information available on this compound, its structure suggests potential applications in various therapeutic areas. This article aims to provide an overview of the compound's properties, synthesis, and potential biological activities based on related compounds and general principles of organic chemistry.

Synthesis

The synthesis of N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide likely involves multi-step reactions similar to those used for related compounds. A common approach might involve the reaction of 4-aminomethylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with cyclopropanecarboxylic acid to yield the final compound. Optimization of reaction conditions and reagents can enhance yield and purity, crucial for pharmaceutical applications.

Biological Activities

While specific biological data for N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide is limited, compounds with similar structures have shown potential in various therapeutic areas:

  • Anticancer Activity: Compounds with chloroacetamido groups have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide has demonstrated promising activity against several cancer cell lines.

  • Antimicrobial Activity: Chloroacetamide derivatives have also been studied for their antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria .

Research Findings and Case Studies

Although specific case studies for N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide are not available, related compounds have shown significant potential in clinical settings. For instance, N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide has been evaluated in cancer treatment, demonstrating efficacy in reducing tumor size and improving patient outcomes.

Comparative Analysis

A comparison with similar compounds can provide insights into the potential benefits and drawbacks of N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide:

CompoundBiological ActivityIC50 Values
N-{3-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamideAnticancer (HepG-2, MCF-7, HCT-116)5.25 µM (HepG-2), 8.10 µM (MCF-7), 6.75 µM (HCT-116)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial and AnticancerVariable, depending on derivative

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